molecular formula C12H14BrNO B8289659 3-(2-Bromoethyl)-6-methoxy-1-methyl-1H-indole

3-(2-Bromoethyl)-6-methoxy-1-methyl-1H-indole

Cat. No.: B8289659
M. Wt: 268.15 g/mol
InChI Key: ZHSWJGRKHALXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromoethyl)-6-methoxy-1-methyl-1H-indole is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

3-(2-bromoethyl)-6-methoxy-1-methylindole

InChI

InChI=1S/C12H14BrNO/c1-14-8-9(5-6-13)11-4-3-10(15-2)7-12(11)14/h3-4,7-8H,5-6H2,1-2H3

InChI Key

ZHSWJGRKHALXMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OC)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with NaH (110 mg, 4.60 mmol), MeI (0.39 mL, 6.13 mmol) and THF (1.5 mL). The resulting grey suspension was stirred at rt for 5 min, then a solution of 3-(2-Bromo-ethyl)-6-methoxy-1H-indole (156 mg, 0.61 mmol) in THF (2.5 mL) was added dropwise. After stirring for 18 h at rt, the reaction mixture was concentrated, redissolved in DCM and washed with H2O (3×). The org. layer was dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield the title compound as an yellow oil which was used as such in the next step. LC-MS conditions B: tR=0.94 min, [M+H]+=no ionization.
Name
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
0.39 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

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